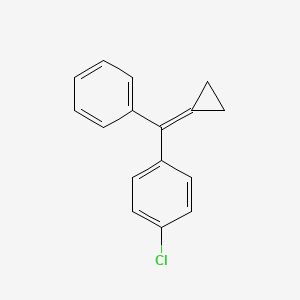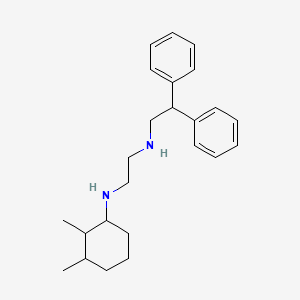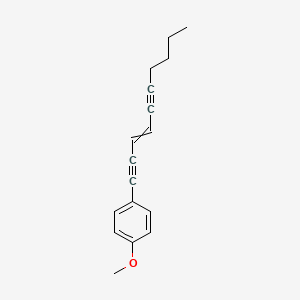
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- is a chemical compound with the molecular formula C16H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylidenephenylmethyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a chlorinated cyclopropylidenephenylmethyl group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles like nitronium ions (NO2+) or sulfonyl groups (SO3H) attack the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in ethanol at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the
Propiedades
Número CAS |
534619-04-0 |
|---|---|
Fórmula molecular |
C16H13Cl |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
1-chloro-4-[cyclopropylidene(phenyl)methyl]benzene |
InChI |
InChI=1S/C16H13Cl/c17-15-10-8-14(9-11-15)16(13-6-7-13)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clave InChI |
GXQLTPVTWBXOBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)

![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)


![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)



![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
